6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Catalog No.
S916159
CAS No.
1096808-74-0
M.F
C10H15ClN4
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-ami...

CAS Number

1096808-74-0

Product Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Molecular Formula

C10H15ClN4

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C10H15ClN4/c1-15-6-4-8(5-7-15)12-10-3-2-9(11)13-14-10/h2-3,8H,4-7H2,1H3,(H,12,14)

InChI Key

XBLILZWAJBZZQC-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NN=C(C=C2)Cl

Canonical SMILES

CN1CCC(CC1)NC2=NN=C(C=C2)Cl

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS: 1096808-74-0) is a highly functionalized, mono-chlorinated pyridazine building block widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and advanced targeted therapeutics. Featuring a reactive C6-chlorine atom primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki), this scaffold enables rapid diversification at the pyridazine core. The incorporation of the 1-methylpiperidin-4-yl moiety provides a pre-installed, basic solubilizing group that frequently enhances aqueous solubility and optimizes pharmacokinetic profiles in lead optimization workflows. For procurement and process chemistry teams, sourcing this pre-assembled intermediate streamlines synthetic routes by bypassing the regioselectivity challenges and purification bottlenecks associated with early-stage pyridazine functionalization[1].

Attempting to substitute this specific building block with crude precursors like 3,6-dichloropyridazine or the des-methyl analog (6-chloro-N-(piperidin-4-yl)pyridazin-3-amine) introduces significant process liabilities. Reacting 3,6-dichloropyridazine with 1-methylpiperidin-4-amine invariably generates a statistical mixture of the desired mono-substituted product and the unreactive di-substituted byproduct, necessitating tedious chromatographic separation that drastically lowers throughput [1]. Furthermore, utilizing the des-methyl piperidine analog requires mandatory orthogonal protection (e.g., Boc or Cbz) of the secondary amine to prevent competitive cross-coupling during downstream C6-functionalization [2]. By procuring the N-methylated, mono-chlorinated scaffold directly, synthesis teams eliminate at least two synthetic steps, avoid costly yield penalties from symmetric over-reaction, and ensure predictable reactivity in automated library generation.

Elimination of Di-Substitution Byproducts in Scaffold Assembly

When synthesizing functionalized pyridazines from 3,6-dichloropyridazine, the initial amination step is notoriously prone to over-reaction. Baseline reactions using 3,6-dichloropyridazine and 1-methylpiperidin-4-amine typically yield a mixture containing 15-25% of the unwanted di-substituted N,N'-bis(1-methylpiperidin-4-yl)pyridazine-3,6-diamine, reducing the isolated yield of the mono-chloro intermediate to approximately 60-70% after challenging chromatographic purification[1]. Procuring highly pure (>97%) 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine directly bypasses this bottleneck, providing a 100% mono-functionalized starting point that accelerates downstream SNAr or cross-coupling steps without the burden of early-stage impurity clearance.

Evidence DimensionMono-substituted intermediate availability
Target Compound Data>97% pure mono-chloro scaffold (procured directly)
Comparator Or BaselineIn-house synthesis from 3,6-dichloropyridazine (yields ~60-70% mono-product + 15-25% di-substituted impurity)
Quantified DifferenceEliminates 15-25% di-substitution impurity and saves >1 purification step
ConditionsStandard SNAr amination conditions (e.g., DIPEA, n-butanol, heat)

Bypassing the generation of symmetric di-substituted impurities saves significant purification time and raw material costs in scale-up campaigns.

Step-Economy Advantage Over Des-Methyl Piperidine Analogs

The presence of the pre-installed N-methyl group on the piperidine ring offers a critical synthetic advantage over the des-methyl comparator, 6-chloro-N-(piperidin-4-yl)pyridazin-3-amine. Utilizing the des-methyl analog in downstream Buchwald-Hartwig aminations or Suzuki-Miyaura couplings requires a mandatory secondary amine protection step (e.g., Boc-anhydride), which adds two overall steps (protection and subsequent deprotection) and typically incurs a cumulative yield penalty of 15-30% [1]. The N-methylated target compound (CAS: 1096808-74-0) is inherently protected from competitive N-arylation, allowing for immediate, direct functionalization at the C6-chlorine position with >85% typical yields in standard cross-coupling protocols.

Evidence DimensionSynthetic steps to final functionalized core
Target Compound Data1 step (direct C6 cross-coupling)
Comparator Or Baseline6-chloro-N-(piperidin-4-yl)pyridazin-3-amine (3 steps: protection, coupling, deprotection)
Quantified DifferenceReduction of 2 synthetic steps and avoidance of ~15-30% cumulative yield loss
ConditionsPalladium-catalyzed cross-coupling workflows

Eliminating protection/deprotection sequences accelerates lead optimization cycles and reduces solvent and reagent consumption.

Enhanced SNAr Reactivity Compared to Pyrimidine Analogs

In scaffold hopping strategies, the pyridazine core often exhibits distinct reactivity profiles compared to pyrimidine counterparts. The C6-chlorine of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine demonstrates enhanced electrophilicity for nucleophilic aromatic substitution (SNAr) compared to the C2-chlorine of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine. Kinetic studies on related halo-diazines indicate that the adjacent nitrogen atoms in the pyridazine ring lower the LUMO energy more effectively for C-Cl displacement at the 3/6 positions, often allowing SNAr reactions with anilines or alkoxides to proceed at lower temperatures (e.g., 80-100 °C) or shorter reaction times compared to the forcing conditions (120-150 °C) frequently required for analogous pyrimidines [1].

Evidence DimensionSNAr activation temperature/time
Target Compound DataStandard SNAr displacement at 80-100 °C
Comparator Or Baseline2-chloro-pyrimidin-4-amine analogs (often require 120-150 °C)
Quantified Difference20-50 °C reduction in required reaction temperature for nucleophilic displacement
ConditionsReaction with moderate nucleophiles (e.g., substituted anilines) in polar aprotic solvents

Milder reaction conditions prevent the degradation of sensitive functional groups during the late-stage assembly of complex therapeutic molecules.

Library Synthesis for Kinase Inhibitor Discovery

Due to its pre-installed basic solubilizing group and highly reactive C6-chlorine, this compound is an ideal starting point for automated parallel synthesis of kinase inhibitor libraries. Procurement of the pure mono-chloro intermediate allows medicinal chemists to directly perform diverse Buchwald-Hartwig aminations with a wide array of anilines, rapidly generating structure-activity relationship (SAR) data without the bottleneck of intermediate purification [1].

Development of CNS-Penetrant Therapeutics

The 1-methylpiperidin-4-yl moiety is frequently utilized to tune the lipophilicity (LogP) and basicity (pKa) of lead compounds, enhancing blood-brain barrier (BBB) permeability. Sourcing this specific building block enables the direct incorporation of this privileged CNS-friendly motif into novel pyridazine-based GPCR or ion channel modulators, bypassing the need for late-stage reductive amination of a des-methyl precursor[2].

Scale-Up Campaigns for Preclinical Candidates

In process chemistry, minimizing step count and avoiding difficult separations are paramount. The use of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine as a raw material in scale-up campaigns ensures high throughput by eliminating the generation of symmetric di-substituted impurities and avoiding protection/deprotection sequences, directly translating to lower Cost of Goods (COGs) and shorter manufacturing timelines[3].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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